molecular formula C14H17NO3 B1444517 Tert-butyl 2-(4-cyanophenoxy)propanoate CAS No. 1461709-09-0

Tert-butyl 2-(4-cyanophenoxy)propanoate

Cat. No. B1444517
M. Wt: 247.29 g/mol
InChI Key: SLTDWQQYIYFZLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-cyanophenoxy)propanoate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 .


Molecular Structure Analysis

Tert-butyl 2-(4-cyanophenoxy)propanoate contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

Tert-butyl 2-(4-cyanophenoxy)propanoate has a molecular weight of 247.29 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Hydrogenation Processes

    • The hydrogenation of tert-butylphenols, closely related to tert-butyl 2-(4-cyanophenoxy)propanoate, has been explored using a charcoal-supported rhodium catalyst in supercritical carbon dioxide. This study found enhanced selectivity for cis-tert-butylcyclohexanols in supercritical carbon dioxide, providing insights into the hydrogenation mechanism of such compounds (Hiyoshi et al., 2007).
  • Synthesis and Structural Studies

    • The synthesis and structural characterization of 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol, a derivative of tert-butyl 2-(4-cyanophenoxy)propanoate, have been investigated. This study provides valuable information on the molecular structure and potential interactions of similar compounds (Asgarova et al., 2011).
  • Application in Acaricide Synthesis

    • Research has shown the successful synthesis of 2-(4-tert-butyl-phenoxy) cyclohexanol, a key intermediate in producing the acaricide propargite. This process involves the reaction of 4-tert-butylphenol with epoxycyclohexane, highlighting a practical application of tert-butyl 2-(4-cyanophenoxy)propanoate in pesticide synthesis (Cheng-xiang, 2010).
  • Antioxidant Activity Studies

    • Investigations into the antioxidant activities of phenols and catechols, including compounds like tert-butyl 2-(4-cyanophenoxy)propanoate, have been conducted. These studies provide insights into the potential use of such compounds as antioxidants in various applications (Barclay et al., 1999).
  • Quantification in Food Products

    • Research on the quantification of synthetic phenolic antioxidants in dry foods has included compounds similar to tert-butyl 2-(4-cyanophenoxy)propanoate. This study highlights the relevance of these compounds in food chemistry and their detection and quantification in various food products (Perrin & Meyer, 2002).
  • Phenol and Aniline Oxidations

    • A study on the dirhodium-catalyzed oxidations of phenols and anilines, related to tert-butyl 2-(4-cyanophenoxy)propanoate, has been conducted. This research provides insights into the oxidation mechanisms of such compounds, which is crucial for understanding their chemical behavior and potential applications (Ratnikov et al., 2011).
  • Copolymerization Studies

    • The copolymerization of propylene and a polar monomer related to tert-butyl 2-(4-cyanophenoxy)propanoate has been explored. This study reveals the potential application of such compounds in the field of polymer science (Wilén & Näsman, 1994).

properties

IUPAC Name

tert-butyl 2-(4-cyanophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(13(16)18-14(2,3)4)17-12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTDWQQYIYFZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-cyanophenoxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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